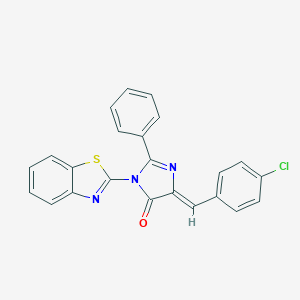
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as BCPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPI is a heterocyclic compound that contains benzothiazole, imidazole, and benzylidene moieties.
作用機序
The mechanism of action of BCPI is still not fully understood. However, it is believed that BCPI exerts its biological activity by binding to specific target molecules, such as enzymes, receptors, and DNA. The benzothiazole and imidazole moieties of BCPI are known to interact with proteins and nucleic acids, while the benzylidene moiety is believed to play a role in the inhibition of enzyme activity.
Biochemical and Physiological Effects
BCPI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BCPI inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BCPI has also been shown to have antimicrobial and antiviral activities by disrupting the membrane integrity of microorganisms. In addition, BCPI has been shown to have antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of BCPI is its versatility in terms of its potential applications. BCPI can be easily modified to introduce different functional groups, which can be used to tune its biological and physical properties. Another advantage of BCPI is its high stability and solubility, which makes it suitable for various lab experiments.
However, one of the limitations of BCPI is its potential toxicity. BCPI has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some applications. In addition, the synthesis of BCPI is relatively complex and requires multiple steps, which may limit its scalability for industrial applications.
将来の方向性
There are several future directions for the research and development of BCPI. One potential direction is the synthesis of BCPI derivatives with improved biological and physical properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the benzylidene moiety may enhance the enzyme inhibition activity of BCPI. Another potential direction is the development of BCPI-based materials with novel optical and electronic properties. For example, BCPI can be used as a building block for the synthesis of luminescent polymers and organic field-effect transistors. Finally, the use of BCPI as a fluorescent probe for the detection of heavy metal ions in water can be further explored for environmental monitoring applications.
Conclusion
In conclusion, BCPI is a versatile chemical compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPI have been discussed in this paper. Further research and development of BCPI and its derivatives may lead to the discovery of novel materials and therapeutics with significant impact on society.
合成法
The synthesis of BCPI involves the reaction of 2-phenyl-1,3-benzothiazole-6-carbaldehyde with 4-chlorobenzylamine and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminobenzene and acetic anhydride to yield BCPI. The reaction scheme is shown below:
科学的研究の応用
BCPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BCPI has shown promising anticancer, antimicrobial, and antiviral activities. In material science, BCPI has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, BCPI has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
分子式 |
C23H14ClN3OS |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
(5Z)-3-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H14ClN3OS/c24-17-12-10-15(11-13-17)14-19-22(28)27(21(25-19)16-6-2-1-3-7-16)23-26-18-8-4-5-9-20(18)29-23/h1-14H/b19-14- |
InChIキー |
WJMZWTVDTJOJFC-RGEXLXHISA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



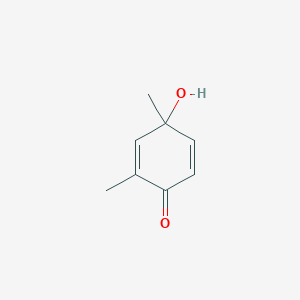
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

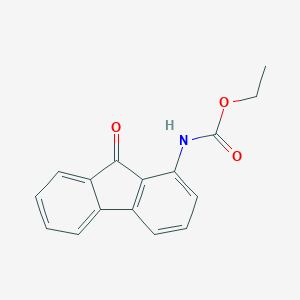
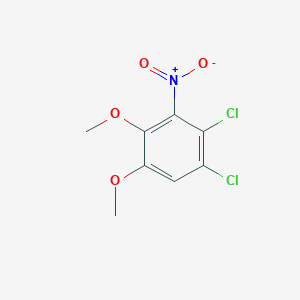
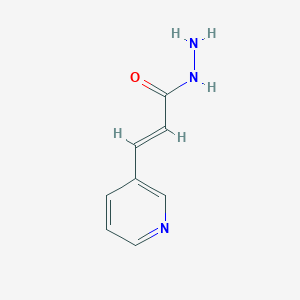

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
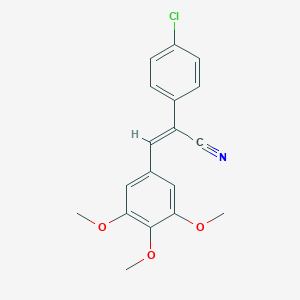
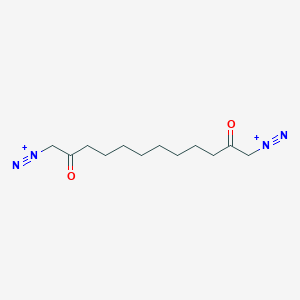

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
